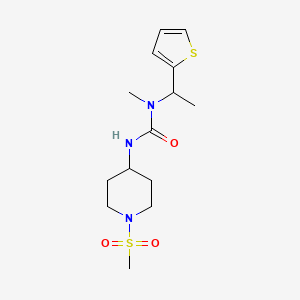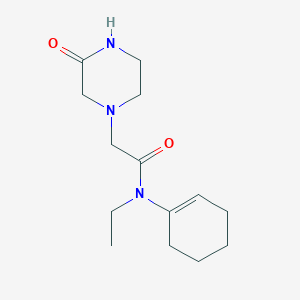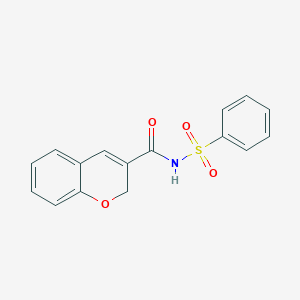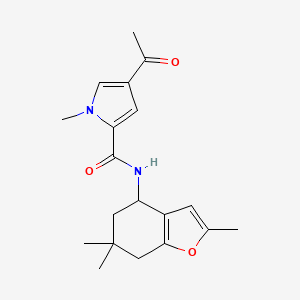
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It has been shown to have potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Mechanism of Action
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK, this compound disrupts BCR signaling and induces apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against CLL and NHL cells, both in vitro and in vivo. In addition, this compound has been shown to enhance the activity of other drugs used in the treatment of these cancers, such as venetoclax and rituximab. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One advantage of 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea is its high potency and selectivity for BTK. This makes it an attractive candidate for combination therapy with other drugs used in the treatment of B-cell malignancies. However, one limitation of this compound is its complex synthesis method, which may limit its availability for researchers.
Future Directions
For the development of 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea include combination therapy with other drugs and the evaluation in other types of cancer.
Synthesis Methods
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea can be synthesized using a multistep process that involves the coupling of several different chemical compounds. The synthesis method is complex and requires a high degree of expertise in organic chemistry. The final product is a white crystalline powder that is soluble in DMSO and other organic solvents.
Scientific Research Applications
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea has been extensively studied in preclinical models of B-cell malignancies. It has been shown to have potent activity against CLL and NHL cells, both in vitro and in vivo. In addition, this compound has been shown to enhance the activity of other drugs used in the treatment of these cancers, such as venetoclax and rituximab.
properties
IUPAC Name |
1-methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-11(13-5-4-10-21-13)16(2)14(18)15-12-6-8-17(9-7-12)22(3,19)20/h4-5,10-12H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNQWVNSVUIVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N(C)C(=O)NC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)

![1-[(2-acetamido-1,3-thiazol-4-yl)methyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7635639.png)
![N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine](/img/structure/B7635641.png)
![3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione](/img/structure/B7635655.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B7635670.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-5-tert-butyl-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7635674.png)
![2,2-Dimethyl-1-[4-(2-pyrazol-1-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7635689.png)
![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)

![N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7635699.png)

![N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)